molecular formula C10H17N6O7P B1139538 [(2R,3S,5R)-5-(2-Amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane CAS No. 102783-49-3

[(2R,3S,5R)-5-(2-Amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane

货号: B1139538
CAS 编号: 102783-49-3
分子量: 364.25 g/mol
InChI 键: UCABMSWTDGJNIQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[(2R,3S,5R)-5-(2-Amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane is a complex organic compound with significant importance in various scientific fields This compound is known for its intricate structure, which includes a purine base attached to a sugar moiety and a phosphate group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,5R)-5-(2-Amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane typically involves multiple steps. The process begins with the preparation of the purine base, followed by the attachment of the sugar moiety and the phosphate group. Common reagents used in these reactions include phosphoric acid, protecting groups for the hydroxyl functionalities, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the efficiency and minimize the formation of by-products.

化学反应分析

Types of Reactions

[(2R,3S,5R)-5-(2-Amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can modify the purine base or the sugar moiety, typically using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the purine base or the sugar moiety are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pH, and solvent choice, are optimized based on the desired outcome of the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of the compound, while substitution reactions can introduce new functional groups to the molecule.

科学研究应用

Structural Insights

The structure of the compound features a purine base linked to a hydroxymethyl oxolane ring and a phosphate group. This unique configuration allows for interactions with biological macromolecules, making it a candidate for various applications in biochemistry.

Biochemical Research

The compound has been investigated for its role as a nucleotide analog. Nucleotide analogs can interfere with nucleic acid synthesis and have been used in studies related to cancer therapy and antiviral treatments. For instance, its ability to mimic natural nucleotides allows researchers to explore mechanisms of action in cellular processes such as replication and transcription.

Drug Development

Due to its structural similarity to guanosine monophosphate (GMP), this compound is being studied as a potential drug candidate for targeting specific enzymes involved in nucleotide metabolism. Case studies have shown that modifications to the purine structure can enhance selectivity and potency against certain cancer cell lines.

Case Study Example:

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against glioblastoma cells, suggesting its potential as a chemotherapeutic agent .

Metabolic Studies

The compound is also being utilized in metabolic studies to understand the biochemical pathways involving purines. Researchers have employed hydrophilic interaction liquid chromatography coupled with mass spectrometry (HILIC-MS) to analyze the metabolic profiles of cells treated with this compound, providing insights into its effects on cellular metabolism and signaling pathways .

Gene Therapy

In gene therapy applications, the compound's ability to act as a phosphate donor makes it a candidate for modifying nucleic acids. Its incorporation into oligonucleotides can enhance stability and efficacy in therapeutic contexts, particularly for delivering RNA-based therapies.

作用机制

The mechanism of action of [(2R,3S,5R)-5-(2-Amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The compound can inhibit or activate these enzymes, leading to changes in cellular processes. The pathways involved include nucleotide synthesis and degradation, as well as signal transduction pathways.

相似化合物的比较

[(2R,3S,5R)-5-(2-Amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane can be compared with other similar compounds, such as:

    Adenosine triphosphate (ATP): Both compounds contain a purine base and a phosphate group, but ATP has three phosphate groups and is a key energy carrier in cells.

    Deoxyadenosine monophosphate (dAMP): Similar to the compound , dAMP is a nucleotide involved in DNA synthesis, but it lacks the hydroxymethyl group on the sugar moiety.

The uniqueness of this compound lies in its specific structure and the presence of the hydroxymethyl group, which can influence its chemical behavior and biological activity.

生物活性

The compound [(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane is a purine derivative that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a purine base and a sugar moiety. Its IUPAC name reflects its stereochemistry and functional groups:

  • IUPAC Name : this compound.

Molecular Formula : C10H16N5O14P3

  • Purinergic Signaling : The compound interacts with purinergic receptors (P1 and P2 receptors), which are crucial in various physiological processes including immune response and inflammation control .
    • P2Y Receptors : Activation of P2Y receptors leads to intracellular signaling cascades involving phospholipase C and increases in intracellular calcium levels, which are vital for various cellular functions .
  • Cytotoxic Effects : Similar to other purine analogs, this compound may exhibit cytotoxic properties by interfering with DNA synthesis and repair mechanisms. It has been noted that certain purine derivatives can act as alkylating agents, leading to DNA damage .

Pharmacological Applications

The biological activity of this compound suggests several potential applications:

  • Anti-cancer Properties : Due to its ability to induce DNA damage, it may be explored as an anti-cancer agent. Studies on related compounds have shown effectiveness against various cancer types by inducing apoptosis in malignant cells .
  • Immunomodulation : By modulating purinergic signaling pathways, the compound may serve as a therapeutic agent in autoimmune diseases and inflammatory conditions .

Case Studies

  • In Vitro Studies : Research has demonstrated that purine derivatives can inhibit cell proliferation in cancer cell lines. For instance, a study found that compounds similar to the one discussed inhibited the growth of leukemia cells through apoptosis induction .
  • Animal Models : In vivo studies have indicated that administration of purine analogs can lead to significant tumor reduction in xenograft models of cancer. These findings support the potential use of such compounds in clinical settings .

Data Table

The following table summarizes key findings related to the biological activity of the compound:

Activity Mechanism Reference
CytotoxicityInduces DNA damage
ImmunomodulationModulates purinergic signaling
Anti-cancer efficacyInhibits proliferation in cancer cell lines
Apoptosis inductionTriggers apoptotic pathways in malignant cells

常见问题

Basic Research Questions

Q. How can the stereochemical purity of this compound be validated, given its multiple chiral centers?

  • Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA/IB) to separate enantiomers. Confirm configurations via X-ray crystallography of co-crystals with a reference standard (e.g., dAMP analogs in ). NMR coupling constants (JHHJ_{H-H}) for the sugar moiety can also validate the furanose ring puckering (C2'-endo vs. C3'-endo) .

Q. What synthetic strategies are recommended to avoid hydrolysis of the labile phosphate-azane linkage during preparation?

  • Methodological Answer : Employ solid-phase synthesis using tert-butyloxycarbonyl (Boc) or benzyl (Bn) protecting groups for the phosphate and azane functionalities. Use low-temperature (<0°C) coupling reactions with activating agents like HATU in anhydrous DMF. Monitor reaction progress via 31^{31}P NMR to detect intermediate phosphoramidite formation .

Q. How can researchers address discrepancies in reported solubility data for this compound in aqueous buffers?

  • Methodological Answer : Perform systematic solubility studies using buffered solutions (pH 4–8) with ionic strength adjustments (0.1–1.0 M NaCl). Use dynamic light scattering (DLS) to detect aggregation. Compare results with computational predictions via QSPR models (e.g., using Abraham solvation parameters referenced in ) to identify outliers .

Advanced Research Questions

Q. What experimental designs are optimal for studying its interaction with RNA-dependent RNA polymerases (RdRPs)?

  • Methodological Answer : Use surface plasmon resonance (SPR) with immobilized RdRP (e.g., HCV NS5B) to measure binding kinetics (KdK_d, konk_{on}/koffk_{off}). Pair with crystallography to resolve binding modes at the active site (e.g., Mg2+^{2+} coordination observed in ). For functional studies, employ primer-extension assays with 32^{32}P-labeled NTPs to assess chain termination .

Q. How can computational modeling resolve contradictions in its predicted vs. observed inhibition of P2Y receptors?

  • Methodological Answer : Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to analyze receptor-ligand stability. Compare binding free energies (MM/PBSA) of this compound with MRS2179 ( ) to identify key residues (e.g., His184 in P2Y1_1). Validate via mutagenesis and cAMP accumulation assays .

Q. What strategies mitigate batch-to-batch variability in enzymatic phosphorylation studies?

  • Methodological Answer : Standardize kinase assays using recombinant enzymes (e.g., AMPK) with ATPγS to trap thiophosphorylated intermediates. Include internal controls (e.g., 13^{13}C-labeled compound) for LC-MS quantification. Use statistical tools like ANOVA to distinguish experimental noise from true variability .

Q. Data Analysis & Reproducibility

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

  • Methodological Answer : Perform transcriptomic profiling (RNA-seq) to identify cell-specific metabolic pathways (e.g., purine salvage vs. de novo synthesis). Use siRNA knockdown of ENT1/2 transporters to assess uptake dependency. Cross-reference with toxicity databases (e.g., PubChem BioAssay) to contextualize results .

Q. What bioinformatics pipelines are recommended for structure-activity relationship (SAR) studies?

  • Methodological Answer : Combine QSAR (e.g., CoMFA/CoMSIA) with pharmacophore modeling (MOE or Schrödinger). Train models on datasets from (azaphospholo derivatives) to predict modifications (e.g., chloro-substitutions) that enhance antimicrobial activity. Validate via synthetic analogs and MIC testing .

Q. Safety & Regulatory Considerations

Q. What protocols ensure safe handling given the lack of toxicological data (per )?

  • Methodological Answer : Adopt OECD 423 guidelines for acute oral toxicity testing in rodents. Use in vitro alternatives (e.g., HepG2 cell viability assays) for preliminary screening. For environmental impact, perform OECD 301 biodegradation tests and algal toxicity assays (EC50) .

Q. Tables for Key Methodological Comparisons

Technique Application Key Parameters Evidence Reference
Chiral HPLCStereochemical validationRetention time, enantiomeric excess (ee)
31^{31}P NMRPhosphate-azane stability monitoringChemical shift (δ 0 to -5 ppm)
SPR with RdRPBinding kineticsKdK_d, konk_{on}/koffk_{off}
QSPR modelingSolubility predictionAbraham descriptors, Hansen solubility

属性

CAS 编号

102783-49-3

分子式

C10H17N6O7P

分子量

364.25 g/mol

IUPAC 名称

[5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane

InChI

InChI=1S/C10H14N5O7P.H3N/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(5(2-16)21-6)22-23(18,19)20;/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);1H3

InChI 键

UCABMSWTDGJNIQ-UHFFFAOYSA-N

SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)OP(=O)(O)O.N

规范 SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)OP(=O)(O)O.N

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。